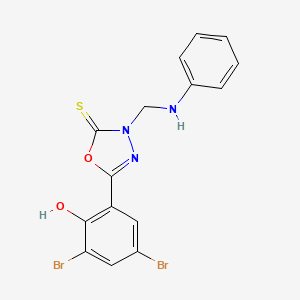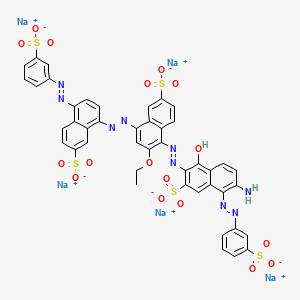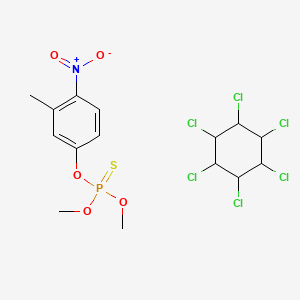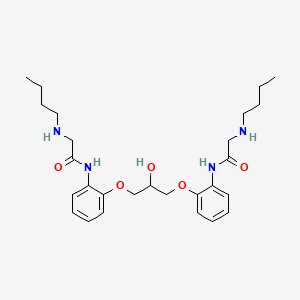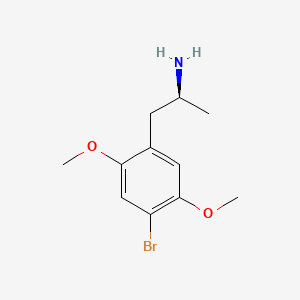
(RhCl(CO)(CF3PPP))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine, denoted as RhCl(CO)(CF3PPP), is a coordination complex of rhodium. This compound is notable for its unique structure and properties, which make it valuable in various chemical applications, particularly in catalysis and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RhCl(CO)(CF3PPP) involves the reaction of rhodium chloride with carbon monoxide and tris(trifluoromethylphenyl)phosphine. The process typically requires controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired complex. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of tris(trifluoromethylphenyl)phosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of RhCl(CO)(CF3PPP) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The production is carefully monitored to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) species, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mecanismo De Acción
The mechanism by which RhCl(CO)(CF3PPP) exerts its effects involves coordination to substrates and facilitating various chemical transformations. The rhodium center plays a crucial role in activating substrates and promoting reactions through oxidative addition, migratory insertion, and reductive elimination steps . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)rhodium carbonyl chloride: This compound, similar to RhCl(CO)(CF3PPP), is used in catalysis and has a similar coordination environment.
Wilkinson’s catalyst: Another rhodium complex with triphenylphosphine ligands, widely used in hydrogenation reactions.
Uniqueness
RhCl(CO)(CF3PPP) is unique due to the presence of trifluoromethylphenyl groups, which enhance its stability and reactivity compared to other rhodium complexes. This makes it particularly valuable in applications requiring robust and efficient catalysts.
Propiedades
Número CAS |
204906-18-3 |
|---|---|
Fórmula molecular |
C48H33ClF18OP3Rh- |
Peso molecular |
1199.0 g/mol |
Nombre IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;rhodium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
Clave InChI |
QEGDOVFRFPSMMW-UHFFFAOYSA-M |
SMILES canónico |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


